CUDC-907-d3 is a deuterated derivative of CUDC-907, a compound known for its dual inhibition of phosphoinositide 3-kinase and histone deacetylase. This compound has garnered attention in cancer research due to its potential therapeutic effects against various types of malignancies, particularly those associated with aberrant signaling pathways involved in cell survival and proliferation. CUDC-907-d3 is classified as a small molecule inhibitor, specifically targeting the PI3K/AKT and HDAC pathways, which are crucial in cancer biology.
The synthesis of CUDC-907-d3 typically involves modifying the original CUDC-907 structure to incorporate deuterium atoms, which can enhance the compound's pharmacokinetic properties and stability. The general synthetic route may include:
CUDC-907-d3 retains the core structure of CUDC-907 but includes deuterium substitutions at specific sites. The molecular formula reflects these changes, typically resulting in a compound with enhanced metabolic stability.
The structural formula can be represented as follows:
Where , , , , and denote the number of carbon, hydrogen, deuterium, nitrogen, and oxygen atoms respectively. The exact values depend on the specific synthetic route used for CUDC-907-d3.
CUDC-907-d3 undergoes various chemical reactions typical for small molecule inhibitors:
The effectiveness of CUDC-907-d3 is evaluated through assays measuring cell viability, apoptosis induction (e.g., using caspase activation assays), and changes in protein phosphorylation states (e.g., Western blotting for phosphorylated AKT).
The mechanism of action involves dual inhibition:
In vitro studies have demonstrated that treatment with CUDC-907-d3 results in decreased levels of phosphorylated AKT and increased levels of acetylated lysine residues on histones within hours of administration .
CUDC-907-d3 is expected to be a solid at room temperature with specific melting points dependent on its purity and formulation. Its solubility profile would likely be influenced by its structural characteristics.
The chemical properties include:
Relevant data from studies indicate that CUDC-907-d3 exhibits favorable pharmacokinetic properties compared to its non-deuterated counterpart .
CUDC-907-d3 is primarily investigated for its potential applications in oncology:
Preclinical studies have indicated its efficacy in reducing tumor growth rates significantly in xenograft models . Further clinical trials are necessary to establish its therapeutic potential fully.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: